molecular formula C22H25NO4 B1207875 3-[(4-Ethoxycarbonyl-4-phenyl-1-piperidinyl)methyl]benzoic acid

3-[(4-Ethoxycarbonyl-4-phenyl-1-piperidinyl)methyl]benzoic acid

Cat. No. B1207875
M. Wt: 367.4 g/mol
InChI Key: TVRJZAMNPMXVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethoxycarbonyl-4-phenyl-1-piperidinyl)methyl]benzoic acid is a member of piperidines.

Scientific Research Applications

Chemical Synthesis and Applications

  • Synthesis of Amino-4-Arylthiazol-5-ylalkanoic Acids : A study by Hirai and Sugimoto (1977) describes a novel method to synthesize 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, involving a compound structurally similar to 3-[(4-Ethoxycarbonyl-4-phenyl-1-piperidinyl)methyl]benzoic acid. This method could have potential applications in the synthesis of anti-inflammatory agents (Hirai & Sugimoto, 1977).

  • Metabolism of Novel Antidepressants : A paper by Hvenegaard et al. (2012) discusses the oxidative metabolism of a novel antidepressant, Lu AA21004, using human liver microsomes and enzymes. The study involves the formation of a benzoic acid derivative similar to 3-[(4-Ethoxycarbonyl-4-phenyl-1-piperidinyl)methyl]benzoic acid, highlighting its potential role in drug metabolism studies (Hvenegaard et al., 2012).

  • Crystal Structure Analysis : Faizi et al. (2016) reported on the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a compound similar to 3-[(4-Ethoxycarbonyl-4-phenyl-1-piperidinyl)methyl]benzoic acid. This study provides insights into the molecular conformation, which can be crucial in drug design and development (Faizi, Ahmad, & Golenya, 2016).

  • Anticonvulsant Activity of Lactams and Amides : Brouillette and Grunewald (1984) synthesized derivatives of 3-phenyl-2-piperidinone, structurally related to 3-[(4-Ethoxycarbonyl-4-phenyl-1-piperidinyl)methyl]benzoic acid. They evaluated these compounds for anticonvulsant activity, suggesting potential applications in medicinal chemistry (Brouillette & Grunewald, 1984).

properties

Product Name

3-[(4-Ethoxycarbonyl-4-phenyl-1-piperidinyl)methyl]benzoic acid

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

3-[(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C22H25NO4/c1-2-27-21(26)22(19-9-4-3-5-10-19)11-13-23(14-12-22)16-17-7-6-8-18(15-17)20(24)25/h3-10,15H,2,11-14,16H2,1H3,(H,24,25)

InChI Key

TVRJZAMNPMXVJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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